molecular formula C17H17N3OS B5642685 3-amino-N-benzyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide CAS No. 333329-19-4

3-amino-N-benzyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B5642685
CAS No.: 333329-19-4
M. Wt: 311.4 g/mol
InChI Key: TVPQYKDHFUUDKK-UHFFFAOYSA-N
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Description

3-amino-N-benzyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that features a thieno[2,3-b]pyridine core

Mechanism of Action

Target of Action

The primary target of 3-Amino-N-benzyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is the rat recombinant muscarinic M4 receptor . This receptor is a type of muscarinic acetylcholine receptor, which plays a crucial role in various physiological functions, including neurotransmission and smooth muscle contraction.

Mode of Action

This compound acts as an allosteric activator of the muscarinic M4 receptor . It potentiates the effect of acetylcholine, a neurotransmitter, leading to increased receptor activity .

Result of Action

The activation of the muscarinic M4 receptor by this compound can lead to various molecular and cellular effects, depending on the specific physiological context. For instance, in the nervous system, it may modulate neurotransmission .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-benzyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide typically involves the condensation of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid with benzylamine. This reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-benzyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

1. Allosteric Modulation

One of the primary applications of this compound is as an allosteric modulator of the M4 muscarinic acetylcholine receptor (mAChR). Research indicates that it enhances synaptic transmission in the hippocampus, suggesting potential therapeutic effects in cognitive disorders such as Alzheimer's disease. A notable study published in Nature Chemical Biology highlighted its role in modulating synaptic transmission, demonstrating its efficacy in enhancing neurotransmission through M4 mAChR .

2. Anticancer Activity

Preliminary investigations have shown that 3-amino-N-benzyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide exhibits cytotoxic effects against various cancer cell lines. In vitro studies suggest that the compound induces apoptosis in cancer cells, making it a candidate for further development as an anticancer agent. The mechanism of action appears to involve the inhibition of specific signaling pathways associated with cell proliferation and survival .

Data Table: Summary of Pharmacological Studies

Study ReferenceApplication AreaFindings
Nature Chemical Biology (2008)Allosteric modulationEnhances hippocampal synaptic transmission via M4 mAChR
In vitro studiesAnticancer activityInduces apoptosis in cancer cell lines

Case Studies

Case Study 1: Cognitive Enhancement

In a controlled study involving animal models, researchers administered this compound to assess its effects on memory and learning. The results indicated significant improvements in cognitive function compared to control groups. This suggests potential applications in treating cognitive deficits associated with neurodegenerative diseases.

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted on breast and lung cancer cell lines to evaluate the cytotoxicity of the compound. The results demonstrated a dose-dependent response where higher concentrations led to increased cell death rates. This case underscores the compound's potential as a lead structure for developing new anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
  • N-benzyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
  • 3-amino-N,N-dibenzyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

Uniqueness

3-amino-N-benzyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and benzyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and development .

Biological Activity

3-amino-N-benzyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C17H18N3OSC_{17}H_{18}N_3OS and a molecular weight of approximately 318.41 g/mol. Its structure features a thieno[2,3-b]pyridine core substituted with an amino group and a benzyl moiety, contributing to its biological properties.

The biological activity of this compound is mediated through various mechanisms depending on the target receptor or enzyme:

  • Muscarinic Acetylcholine Receptor Modulation : This compound acts as an allosteric potentiator of the M4 muscarinic acetylcholine receptor. It enhances the receptor's affinity for acetylcholine, leading to increased downstream signaling pathways that affect neurotransmission and cognitive functions.
  • Anticonvulsant Activity : Preliminary studies suggest that derivatives of this compound exhibit anticonvulsant properties. The structure-activity relationship indicates that modifications at specific sites can enhance efficacy against seizure models .

Biological Activities

The following table summarizes key biological activities associated with this compound:

Activity Type Description Reference
Muscarinic ReceptorAllosteric potentiation of M4 receptor leading to enhanced cholinergic signaling
AnticonvulsantDemonstrated efficacy in maximal electroshock seizure models
AntimicrobialPotential antibacterial properties against Gram-positive bacteria
Anti-inflammatoryInhibitory effects on inflammatory mediators such as COX enzymes

Case Studies and Experimental Findings

  • Muscarinic Receptor Modulation :
    • In vitro studies demonstrated that this compound significantly increased the binding affinity of acetylcholine to the M4 receptor in neuronal cell lines. This potentiation was linked to improved cognitive function in animal models.
  • Anticonvulsant Activity :
    • A series of experiments evaluated the anticonvulsant effects using the maximal electroshock seizure (MES) model. Compounds related to this structure showed ED50 values comparable to established anticonvulsants like phenobarbital, suggesting a promising therapeutic profile for seizure disorders .
  • Antimicrobial Properties :
    • Studies assessed the antimicrobial efficacy against various bacterial strains. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) indicating potential for development into therapeutic agents for bacterial infections .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by structural modifications:

  • Substituents on the benzyl group can significantly alter receptor binding and biological activity.
  • The presence of electron-withdrawing groups tends to enhance activity against certain targets while electron-donating groups may reduce efficacy.

Properties

IUPAC Name

3-amino-N-benzyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-10-8-11(2)20-17-13(10)14(18)15(22-17)16(21)19-9-12-6-4-3-5-7-12/h3-8H,9,18H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPQYKDHFUUDKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NCC3=CC=CC=C3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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